molecular formula C17H13N5O3S B2414091 N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide CAS No. 1181527-91-2

N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide

Cat. No.: B2414091
CAS No.: 1181527-91-2
M. Wt: 367.38
InChI Key: PDHDMSITJQXWNU-UHFFFAOYSA-N
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Description

N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide is a sophisticated small molecule research compound designed for investigating Cys-loop receptor (CLR) function, with particular relevance to the Zinc-Activated Channel (ZAC). This hybrid molecule incorporates a furanyl-thiazole pharmacophore, a structural motif established in the development of novel ZAC modulators . Compounds within this chemotype, specifically N-(thiazol-2-yl)-benzamide analogs, have been identified as the first class of potent and selective negative allosteric modulators (NAMs) for ZAC, demonstrating IC50 values in the low micromolar range (1-3 μM) and providing a much-needed pharmacological tool for this otherwise poorly characterized receptor . Its proposed mechanism of action involves state-dependent, non-competitive antagonism, likely targeting the transmembrane and/or intracellular domains of the receptor to allosterically inhibit ion flux evoked by Zn2+ and H+ . This compound is intended for use in fundamental ion channel research, including electrophysiological studies (e.g., two-electrode voltage clamp in Xenopus oocytes), receptor signaling pathway elucidation, and the exploration of ZAC's physiological role, which may extend to immune function and neurology . Strictly for Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O3S/c23-15(19-17-18-13(10-26-17)14-6-3-9-25-14)7-8-22-16(24)11-4-1-2-5-12(11)20-21-22/h1-6,9-10H,7-8H2,(H,18,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDHDMSITJQXWNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)NC3=NC(=CS3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring, a thiazole moiety, and a benzotriazine derivative. Its molecular formula is C17H14N4O3SC_{17}H_{14}N_{4}O_{3}S, with a molecular weight of 354.39 g/mol. The structure is pivotal in determining its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Specifically:

  • Mechanism : It disrupts bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis.
  • Activity Spectrum : Effective against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound has shown promise as an anticancer agent:

  • Inhibition of Cell Proliferation : Studies have demonstrated that related thiazole derivatives can inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and SGC7901 (gastric cancer) with IC50 values of 0.12 μM and 2.75 μM respectively .
Cell LineIC50 Value (μM)
A549 (Lung Cancer)0.12
SGC7901 (Gastric Cancer)2.75

Anti-inflammatory Activity

Compounds with similar structures have been identified to possess anti-inflammatory properties:

  • Mechanism : They inhibit the production of nitric oxide (NO), which plays a critical role in inflammatory responses .

Case Studies

Several studies have highlighted the biological activity of thiazole derivatives:

  • Study on Antimicrobial Activity : A series of thiazole derivatives were synthesized and tested against various bacteria. Compounds demonstrated significant activity against S. aureus with inhibition zones exceeding 20 mm .
  • Anticancer Studies : A derivative was tested for its ability to inhibit the growth of various cancer cell lines, showing promising results that warrant further investigation into structure-activity relationships .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes critical for survival and proliferation.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for drug development:

  • Antimicrobial Activity : Studies indicate that thiazole derivatives possess significant antimicrobial properties. For instance, compounds containing the thiazole moiety have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the furan group may enhance these properties through increased lipophilicity and membrane permeability.
  • Anticancer Properties : Research has highlighted the anticancer potential of thiazole-containing compounds. For example, derivatives have been synthesized that target thymidylate synthase (TS), an essential enzyme for DNA synthesis in cancer cells. These compounds demonstrated IC50 values ranging from 0.47 to 1.4 µM against TS proteins . The benzotriazin moiety may also contribute to the cytotoxic effects observed in cancer cell lines.
  • Anticonvulsant Activity : Some thiazole derivatives have been evaluated for their anticonvulsant effects. Certain compounds displayed significant activity in animal models, suggesting potential for treating epilepsy .

Case Studies

Several studies have documented the synthesis and biological evaluation of similar compounds:

  • Study on Antimicrobial Activity : A study published in the Turkish Journal of Chemistry reported on the synthesis of various thiazole derivatives and their antimicrobial activity against gram-positive and gram-negative bacteria . The results indicated that certain structural modifications enhanced their efficacy.
  • Cytotoxicity Evaluation : Another research article explored the cytotoxic effects of thiazole-containing compounds on different cancer cell lines, demonstrating their potential as anticancer agents . The study utilized various assays to quantify cell viability and apoptosis induction.

Preparation Methods

Diazotization of Anthranilamide Derivatives

The benzotriazinone moiety is synthesized via diazotization of anthranilamide (2 ) or anthranilhydrazide (4 ), as demonstrated in Method A and B:

Method Starting Material Reagents/Conditions Yield
A Anthranilamide NaNO₂, HCl (0°C) 88%
B Anthranilhydrazide NaNO₂, HCl (0°C) 65%

Mechanism : Diazotization forms a reactive diazonium intermediate, which undergoes cyclization to yield benzotriazin-4(3H)-one (3 ).

Functionalization of Benzotriazinone

The 3-position of benzotriazinone is alkylated using methyl chloroacetate in DMF with K₂CO₃ at 100°C to introduce the propanamide precursor:

$$
\text{Benzotriazinone} + \text{ClCH}2\text{COOCH}3 \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Methyl-2-(4-oxobenzotriazin-3-yl)acetate}
$$

Subsequent hydrolysis and amidation yield the propanamide side chain.

Synthesis of the Thiazole-Furan Hybrid

Hantzsch Thiazole Synthesis

The 4-(furan-2-yl)thiazole fragment is constructed via the Hantzsch reaction, combining a furyl-substituted α-halo ketone with a thioamide:

$$
\text{Furan-2-carbonyl chloride} + \text{Thiourea} \xrightarrow{\text{EtOH, reflux}} 4\text{-(Furan-2-yl)-1,3-thiazol-2-amine}
$$

Key Data :

  • Solvent : Ethanol
  • Temperature : Reflux (78°C)
  • Yield : 70–75%

Palladium-Catalyzed Coupling

Alternative methods employ palladium catalysts to introduce the furan group post-thiazole formation:

$$
\text{4-Bromothiazole} + \text{Furan-2-boronic acid} \xrightarrow{\text{Pd(OAc)}_2, \text{Base}} 4\text{-(Furan-2-yl)thiazole}
$$

Conditions :

  • Catalyst : Pd(OAc)₂ (5 mol%)
  • Base : K₂CO₃
  • Solvent : DMF/H₂O
  • Yield : 82%

Assembly of the Propanamide Linker

Azide Coupling Strategy

The propanamide spacer is introduced via azide coupling, as reported for analogous benzotriazinone derivatives:

  • Hydrazide Formation :
    Benzotriazinone-propionic acid hydrazide (7b ) is prepared by reacting methyl-3-(4-oxobenzotriazin-3-yl)propionate with hydrazine hydrate.

  • Azide Generation :
    Treatment with NaNO₂/HCl at 0°C converts the hydrazide to the azide (8b ).

  • Coupling with Thiazole-Furan Amine :
    The azide reacts with 4-(furan-2-yl)-1,3-thiazol-2-amine under Staudinger conditions to form the final amide bond.

Reaction Scheme :
$$
\text{8b} + \text{Thiazole-furan amine} \xrightarrow{\text{Et}_3\text{N, THF}} \text{Target Compound}
$$

Yield : 68–72%

Alternative Synthetic Routes

One-Pot Tandem Reactions

A streamlined approach condenses benzotriazinone alkylation and thiazole coupling in a single pot:

  • Simultaneous Alkylation and Cyclization :
    Benzotriazinone, 3-chloropropionyl chloride, and furan-thiazole amine are heated in DMF with K₂CO₃.

Advantages : Reduced purification steps; Yield : 60–65%.

Solid-Phase Synthesis

Immobilizing the benzotriazinone core on Wang resin enables iterative coupling with the thiazole-furan fragment, followed by cleavage to yield the target compound.

Conditions :

  • Resin : Wang resin (1.2 mmol/g)
  • Coupling Agent : HBTU/DIPEA
  • Cleavage Reagent : TFA/H₂O (95:5)
  • Yield : 58%

Optimization and Challenges

Regioselectivity in Thiazole Formation

The position of the furan substituent on the thiazole ring is controlled by the choice of α-halo ketone. Using 2-bromo-1-(furan-2-yl)ethanone ensures substitution at the 4-position.

Stability of Benzotriazinone

The benzotriazinone ring is sensitive to strong acids and bases. Reactions involving this moiety require pH-neutral conditions and temperatures below 100°C.

Purification Techniques

  • Column Chromatography : Silica gel (ethyl acetate/hexane, 3:7)
  • Recrystallization : Ethanol/water (8:2)

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability
Azide Coupling 72 98 Moderate
One-Pot Tandem 65 95 High
Solid-Phase 58 90 Low

The azide coupling method offers the highest purity, while one-pot synthesis is preferred for large-scale production.

Q & A

Q. What challenges arise in scaling up synthesis, and how are they addressed?

  • Issues :
  • Low Yield in Amide Coupling : Switch from EDC to T3P (propanephosphonic acid anhydride) reduces racemization .
  • Purification Bottlenecks : Replace column chromatography with recrystallization (ethanol/water mixtures) .

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